molecular formula C19H17N5O B1209860 N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide

N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide

Cat. No. B1209860
M. Wt: 331.4 g/mol
InChI Key: LCPGYLGLIXXEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide is a member of quinolines.

Scientific Research Applications

Cytotoxic Activity

Compounds related to N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide have shown significant cytotoxic activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (Deady et al., 2003).

Antimicrobial Properties

Novel pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical structure , have demonstrated potential as antimicrobial agents. This was evident in their significant antibacterial and antifungal activity (Holla et al., 2006).

Antibacterial and Antitumor Agents

Compounds with a pyrazole core, similar to N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide, have been synthesized and evaluated for their antibacterial and antitumor properties. These compounds were characterized for their potential as both antibacterial and antitumor agents (Hamama et al., 2012).

Alpha 1-Adrenoceptor Antagonists

Arylpiperazines, related to the chemical structure of interest, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise as potential antagonists in the human lower urinary tract, indicating their potential application in urology (Elworthy et al., 1997).

Anticancer and Anti-5-Lipoxygenase Agents

Novel pyrazolo[3,4-d]pyrimidines derivatives, structurally related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have displayed promising results in cytotoxicity screenings and 5-lipoxygenase inhibition studies (Rahmouni et al., 2016).

properties

Product Name

N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide

InChI

InChI=1S/C19H17N5O/c1-3-24-18-15(11-14-10-12(2)4-5-16(14)21-18)17(23-24)22-19(25)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,22,23,25)

InChI Key

LCPGYLGLIXXEQG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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